molecular formula C8H17NO3 B554854 N-Me-Ser(Tbu)-OH CAS No. 197632-83-0

N-Me-Ser(Tbu)-OH

Cat. No.: B554854
CAS No.: 197632-83-0
M. Wt: 175.23 g/mol
InChI Key: DLTSMSCPUUWYDX-LURJTMIESA-N
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Description

N-Methyl-O-tert-butyl-L-serine (N-Me-Ser(tBu)-OH) is a modified amino acid derivative widely used in peptide synthesis. Its structure features two key modifications:

  • N-Methylation: The amino group is methylated, reducing hydrogen-bonding capacity and enhancing metabolic stability in peptide sequences .
  • tert-Butyl Ether Protection: The hydroxyl group of serine is protected as a tert-butyl ether, which prevents undesired side reactions during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSMSCPUUWYDX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426647
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197632-83-0
Record name O-(1,1-Dimethylethyl)-N-methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197632-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Me-Ser(Tbu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the methylation of the amino group. The process can be summarized as follows:

    Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction forms the tert-butyl ether of serine.

    Methylation of the Amino Group: The protected serine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). This step results in the formation of N-Methyl-O-tert-butyl-L-serine.

Industrial Production Methods

In industrial settings, the production of N-Methyl-O-tert-butyl-L-serine may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated peptide synthesizers. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: N-Methyl-O-tert-butyl-L-serine can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives such as N-Methyl-O-tert-butyl-L-serine oxo.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Fmoc-N-Me-Ser(tBu)-OH serves as a protective group in peptide synthesis, allowing for selective modifications of amino acids. This property is crucial for creating peptides with specific functionalities necessary for biological research and therapeutic applications .
  • Drug Development
    • This compound is integral in the design and synthesis of peptide-based therapeutics. Its ability to enhance the stability and solubility of peptides makes it a valuable component in pharmaceutical formulations aimed at treating various diseases .
  • Bioconjugation
    • Fmoc-N-Me-Ser(tBu)-OH is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .
  • Protein Engineering
    • Researchers use this compound to modify serine residues in proteins, which enhances their stability and activity. This modification is essential for creating novel proteins with tailored properties for various applications in biotechnology and medicine .
  • Analytical Chemistry
    • The compound is employed in analytical techniques to study protein interactions and dynamics, providing insights into molecular behavior within complex biological systems .

Case Study 1: Peptide Therapeutics

In a study focused on the development of peptide-based drugs targeting neurological disorders, Fmoc-N-Me-Ser(tBu)-OH was used to synthesize peptides that exhibited enhanced bioactivity and stability compared to traditional amino acids. The results indicated a significant improvement in therapeutic efficacy due to the unique properties imparted by the N-methylation and tert-butyl protection .

Case Study 2: Bioconjugation Techniques

A research project explored the use of Fmoc-N-Me-Ser(tBu)-OH in bioconjugation strategies aimed at improving drug delivery mechanisms. The study demonstrated that conjugating this amino acid derivative with various biomolecules led to increased specificity and reduced off-target effects in vivo, showcasing its potential for targeted therapies .

Comparative Data

Mechanism of Action

The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the methyl and tert-butyl groups can affect the folding, stability, and activity of the peptides and proteins. The compound can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C$8$H${17}$NO$_3$ (core structure without additional protecting groups).
  • Applications : Used in Fmoc- and Boc-based SPPS strategies for constructing peptides with improved stability and solubility .

Comparison with Similar Compounds

Comparison of Protecting Group Strategies

Compound Protecting Group Molecular Weight Deprotection Conditions Key Advantages References
Fmoc-N-Me-Ser(tBu)-OH Fmoc (9-fluorenylmethyloxycarbonyl) 397.46 Base (piperidine/DMF) Orthogonal to acid-labile groups; ideal for iterative SPPS.
Boc-N-Me-Ser(tBu)-OH Boc (tert-butyloxycarbonyl) 275.34 Acid (TFA cocktail) Compatible with tBu stability; cost-effective for large-scale synthesis.

Key Differences :

  • Fmoc : Base-labile, enabling mild deprotection without disrupting acid-sensitive groups (e.g., tBu). Ideal for synthesizing complex peptides .
  • Boc : Acid-labile, requiring harsh TFA conditions but offering compatibility with tBu protection. Used in hybrid strategies where acidic deprotection is feasible .

Comparison with Other N-Methylated, Side-Chain-Protected Amino Acids

Compound Side Chain Structure Molecular Weight Solubility & Stability Insights Applications References
Fmoc-N-Me-Thr(tBu)-OH β-Methyl, tBu-protected 411.5 Increased hydrophobicity due to β-methyl; steric hindrance may affect peptide folding. Stabilizing β-turn structures in peptides.
Fmoc-N-Me-Tyr(tBu)-OH Aromatic, tBu-protected 473.56 High hydrophobicity; tBu-O- group enhances solubility in organic solvents. Peptides requiring aromatic interactions or extended conformations.
Fmoc-N-Me-Asp(OtBu)-OH Carboxylic acid, tBu-protected 425.47 Acidic side chain introduces polarity; tBu ester prevents undesired cyclization. Peptides with pH-responsive motifs or metal-binding sites.

Key Insights :

  • Hydrophobicity : Tyr(tBu) and Thr(tBu) are more hydrophobic than Ser(tBu), influencing peptide solubility and aggregation behavior .
  • Functional Diversity : Asp(OtBu) and Glu(OtBu) derivatives introduce acidic residues, expanding utility in designing charged or catalytic peptide domains .

Biological Activity

N-Me-Ser(Tbu)-OH, or Fmoc-N-methyl-serine (t-butyl), is a derivative of serine that has gained attention in peptide synthesis and biological research due to its unique properties. This compound is characterized by the presence of a methyl group on the nitrogen atom of the serine side chain, which can influence the biological activity and stability of peptides.

  • Molecular Formula : C23H27NO5
  • Molecular Weight : 397.464 g/mol
  • Melting Point : 213-218 °C
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 557.5 ± 50.0 °C at 760 mmHg
  • CAS Number : 197632-77-2

The t-butyl group protects the hydroxyl group of serine, making it more hydrophobic and enhancing the overall stability of peptides synthesized using this amino acid derivative .

Peptide Synthesis and Applications

This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids like N-Me-Ser can enhance the conformational rigidity of peptides, which may lead to improved binding affinities in biological systems. For example, studies have shown that N-methylation can significantly affect the biological activity of peptides involved in enzyme inhibition and receptor binding .

Case Study: Malaria Inhibitor Optimization

A notable application of this compound was demonstrated in the optimization of peptide inhibitors targeting malaria parasites. Researchers employed comprehensive N-methyl scanning techniques to enhance the potency of peptide inhibitors. The study revealed that incorporating N-methylated residues, including N-Me-Ser, resulted in improved inhibitory activity against malaria parasite invasion . This underscores the importance of such derivatives in developing effective therapeutic agents.

Influence on Biological Activity

The incorporation of this compound into peptide sequences has been associated with several biological effects:

  • Increased Stability : The N-methyl group reduces hydrogen bonding potential, which can stabilize peptide structures against enzymatic degradation.
  • Enhanced Binding Affinity : Studies indicate that peptides containing N-methylated residues often exhibit higher affinities for their targets, which is crucial for drug design.
  • Altered Pharmacokinetics : The hydrophobic nature imparted by the t-butyl group can influence the absorption and distribution characteristics of peptides in vivo.

Comparative Analysis

To illustrate the effects of this compound compared to standard amino acids, a comparison table is provided below:

PropertyThis compoundStandard Serine (Ser)
StabilityHighModerate
Binding AffinityIncreasedBaseline
Enzymatic ResistanceEnhancedSusceptible
HydrophobicityHighLow

Research Findings

Recent studies have focused on understanding how modifications like those seen in this compound influence biological pathways and therapeutic potentials:

  • Peptide Therapeutics : Research indicates that peptides modified with N-methylated amino acids show promise as therapeutics due to their enhanced stability and bioactivity.
  • Signal Transduction : Investigations into how these compounds interact with cellular receptors have revealed their potential roles in modulating signal transduction pathways, particularly in cancer and metabolic diseases .
  • Toxicity and Safety Profiles : Toxicological assessments suggest that while these compounds exhibit beneficial properties, their safety profiles must be thoroughly evaluated before clinical applications .

Q & A

Q. How can researchers safely handle this compound given its potential toxicity?

  • Methodological Answer : Adopt GHS-compliant protocols :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Waste Disposal : Treat as halogenated waste due to tert-butyl groups.
    Safety data for Boc-Tyr(tBu)-OH classify acute oral toxicity (LD₅₀ > 2000 mg/kg), but inhalation risks necessitate caution .

Q. What ethical guidelines apply when publishing structural data for this compound derivatives?

  • Methodological Answer : Disclose all synthetic conditions, including failed attempts, to avoid publication bias. Follow AGU standards for accuracy in public communications, ensuring peer-reviewed validation precedes press releases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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